molecular formula C21H15FN2O2S B6480114 N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide CAS No. 924838-82-4

N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

Cat. No.: B6480114
CAS No.: 924838-82-4
M. Wt: 378.4 g/mol
InChI Key: COXGSEVSNINEIF-UHFFFAOYSA-N
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Description

N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is a complex organic compound that features a thiazole ring, a benzoxepine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the 2-fluorophenylmethyl group. The benzoxepine ring is then synthesized and coupled with the thiazole derivative. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}carbamate
  • N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxylate

Uniqueness

N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is unique due to its combination of a thiazole ring and a benzoxepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c22-18-7-3-1-5-14(18)12-17-13-23-21(27-17)24-20(25)16-9-10-26-19-8-4-2-6-15(19)11-16/h1-11,13H,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXGSEVSNINEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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